molecular formula C21H22ClN5OS B11392828 N-(3-chloro-4-methylphenyl)-3-ethyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(3-chloro-4-methylphenyl)-3-ethyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11392828
M. Wt: 428.0 g/mol
InChI Key: ZLMYXLWGGGRYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: N-(3-chloro-4-methylphenyl)-3-ethyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

    Molecular Formula: CHClNO

    Molecular Weight: 387.954 g/mol

    CAS Number: 853316-67-3

This compound belongs to the class of 1,2,4-thiadiazines, which exhibit diverse biological activities. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.

Preparation Methods

Synthetic Routes::

    Heterocyclization Approach:

    Multicomponent Reactions (MCRs):

Industrial Production::
  • While industrial-scale synthesis details are scarce, research labs typically employ the methods mentioned above.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation under suitable conditions.

    Substitution: Chlorine substitution reactions are possible.

    Reduction: Reduction of the carbonyl group could occur.

Common Reagents::

    Thionyl chloride: For chlorination.

    Hydrazine derivatives: For reduction.

    Base: For cyclization reactions.

Major Products::
  • The compound’s reactivity may yield various derivatives, including analogs with altered substituents.

Scientific Research Applications

    Medicinal Chemistry:

    Biological Studies:

    Materials Science:

Mechanism of Action

    Targets: The compound likely interacts with specific receptors or enzymes.

    Pathways: It may modulate signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

    Unique Features:

    Similar Compounds:

Properties

Molecular Formula

C21H22ClN5OS

Molecular Weight

428.0 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-ethyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H22ClN5OS/c1-4-17-24-25-21-27(17)26-18(14-8-5-12(2)6-9-14)19(29-21)20(28)23-15-10-7-13(3)16(22)11-15/h5-11,18-19,26H,4H2,1-3H3,(H,23,28)

InChI Key

ZLMYXLWGGGRYPE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=C(C=C3)C)Cl)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.